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molecular formula C11H13NO3 B8744800 Methyl 5-(cyclopropylmethoxy)picolinate

Methyl 5-(cyclopropylmethoxy)picolinate

Cat. No. B8744800
M. Wt: 207.23 g/mol
InChI Key: ZMVHVRVNNCETTH-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

In a manner analogous to that described in example 48b) the hydrolysis of 5-cyclopropylmethoxy-pyridine-2-carboxylic acid methyl ester with lithium hydroxide yielded the title compound as a white solid. Mass (calculated) C10H11NO3 [193.201]; (found) [M+H]+=194.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH:13]2[CH2:15][CH2:14]2)=[CH:7][N:6]=1)=[O:4].[OH-].[Li+]>>[CH:13]1([CH2:12][O:11][C:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=2)[CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)OCC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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